4-ニトロフェニル 3-O-(β-D-グルコピラノシル)-β-D-グルコピラノシド

概要

説明

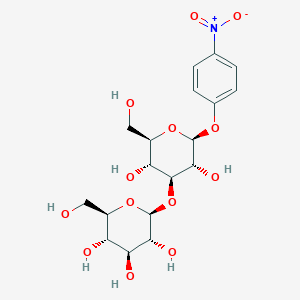

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is a chemical compound that belongs to the class of glycosides. It is characterized by the presence of a 4-nitrophenyl group attached to a glucopyranosyl moiety. This compound is often used as a substrate in biochemical assays to study enzyme activities, particularly those involving glycosidases.

科学的研究の応用

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is widely used in scientific research, including:

Biochemistry: As a substrate to study the activity of glycosidases.

Medicine: In the development of enzyme inhibitors for therapeutic purposes.

Chemistry: In the synthesis of complex carbohydrates and glycosides.

Industry: In the production of diagnostic reagents and biochemical assays

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glucosyl donor. One common method involves the use of 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside as the glucosyl donor, which is then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the product.

化学反応の分析

Types of Reactions

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, resulting in the cleavage of the glycosidic bond.

Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives.

Substitution: The nitro group can be substituted under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Reduction: Catalytic hydrogenation or chemical reduction using reagents like sodium dithionite.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products Formed

Hydrolysis: Produces 4-nitrophenol and glucose.

Reduction: Produces 4-aminophenyl derivatives.

Substitution: Produces various substituted phenyl glucosides.

作用機序

The compound acts as a substrate for glycosidases, which catalyze the hydrolysis of the glycosidic bond. The enzyme binds to the substrate, facilitating the cleavage of the bond and releasing 4-nitrophenol and glucose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity .

類似化合物との比較

Similar Compounds

- 4-Nitrophenyl α-D-glucopyranoside

- 4-Nitrophenyl β-D-galactopyranoside

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Uniqueness

4-Nitrophenyl 3-O-(b-D-glucopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the 4-nitrophenyl group, which makes it a valuable substrate for studying specific glycosidases. Its structural features allow for precise enzymatic studies and applications in various biochemical assays .

生物活性

4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside (also referred to as PNP-β-Glc) is a glycoside compound that has garnered attention for its diverse biological activities and applications in biochemical research. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, transport mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

4-Nitrophenyl 3-O-(β-D-glucopyranosyl)-β-D-glucopyranoside is characterized by its nitrophenyl group attached to a glucopyranoside moiety. The structural formula is crucial for understanding its reactivity and biological interactions.

Enzymatic Activity

Enzymatic Hydrolysis

The hydrolysis of PNP-β-Glc is catalyzed by various glycosidases, leading to the release of nitrophenol, which can be quantitatively measured spectrophotometrically. The rate of hydrolysis varies significantly with pH, demonstrating a marked increase under basic conditions. For instance, under strongly basic conditions (3.9 N NaOH), the hydrolysis rate can be up to 300,000 times faster than its unsubstituted phenyl analogue . This property makes it a valuable substrate for studying enzyme kinetics and mechanisms.

Enzyme Specificity

Different glycosidases exhibit varying specificity towards PNP-β-Glc. For example, studies have shown that α-glucosidases can efficiently hydrolyze this substrate, making it useful for diagnostic applications in detecting enzyme activity related to kidney function .

Transport Mechanisms

Research has explored the transport mechanisms of PNP-β-Glc across biological membranes. In brush-border membrane vesicles from rat small intestine, it was found that the transport of this glycoside involves both passive diffusion and facilitated transport mechanisms . This dual mechanism highlights its potential role in drug delivery systems where glycosides are used as carriers for therapeutic agents.

Biological Applications

Diagnostic Applications

PNP-β-Glc has been utilized as a substrate in assays for measuring α-glucosidase activity in urine samples. This application is particularly relevant in diagnosing kidney injuries, where altered enzyme levels can indicate pathological conditions . The methodology involves preparing a substrate buffer solution and measuring absorbance changes at 405 nm, correlating these changes to enzyme activity.

Antiproliferative Activity

Recent studies have indicated that derivatives of nitrophenyl glycosides exhibit antiproliferative effects on various cancer cell lines. For instance, modifications on the nitrophenyl group can enhance cytotoxicity against hormone-dependent cancer cells such as LNCaP and T47-D cells . This suggests that PNP-β-Glc and its derivatives may hold promise as potential anticancer agents.

Case Studies

-

Kidney Injury Diagnostics

A study involving 40 patients with kidney injuries demonstrated significant differences in α-glucosidase activity compared to healthy controls, underscoring the utility of PNP-β-Glc in clinical diagnostics . -

Cytotoxicity Evaluation

In vitro tests showed that certain derivatives of nitrophenyl glycosides had IC50 values indicating potent cytotoxic effects on cancer cells, suggesting further investigation into their therapeutic potential .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTDRWMZFQVCAR-GZQMJUEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201599 | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-70-9 | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。